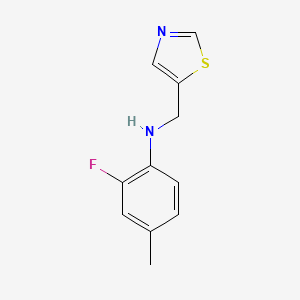

2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline

CAS No.:

Cat. No.: VC17763425

Molecular Formula: C11H11FN2S

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11FN2S |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 2-fluoro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |

| Standard InChI | InChI=1S/C11H11FN2S/c1-8-2-3-11(10(12)4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3 |

| Standard InChI Key | PRAMSKWXNBQIQQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)NCC2=CN=CS2)F |

Introduction

Structural and Chemical Properties

2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline belongs to the class of substituted anilines, characterized by a fluorine atom at the ortho position and a methyl group at the para position of the benzene ring. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is connected via a methylene (-CH₂-) linker to the aniline nitrogen. The molecular formula C₁₁H₁₁FN₂S corresponds to a molecular weight of 222.28 g/mol, with the following key identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 2-fluoro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |

| Canonical SMILES | CC1=CC(=C(C=C1)NCC2=CN=CS2)F |

| InChI Key | PRAMSKWXNBQIQQ-UHFFFAOYSA-N |

| PubChem CID | 62759239 |

The fluorine atom enhances electronegativity and metabolic stability, while the thiazole ring contributes to π-π stacking interactions with biological targets. X-ray crystallography of analogous compounds reveals that the methyl group at the para position occupies hydrophobic pockets in kinase domains, optimizing binding affinity .

Synthetic Methodologies

The synthesis of 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline involves multi-step organic reactions, primarily focusing on nucleophilic substitutions and cyclizations:

Nucleophilic Substitution

The aniline core is functionalized via reactions between 2-fluoro-4-methylaniline and thiazol-5-ylmethyl halides. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the displacement of halide ions at temperatures ranging from 25°C to 60°C.

Cyclization and Purification

Thiazole ring formation employs Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. For example, 5-(chloromethyl)thiazole is synthesized from chloroacetone and thiourea, followed by coupling to the aniline moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.

Key Reaction Conditions:

-

Solvents: DMF, dichloromethane (DCM)

-

Catalysts: None required for nucleophilic substitutions

-

Temperature: 0°C (for fluorination) to 80°C (for cyclization)

Biological Activity and Mechanism of Action

CDK9 Inhibition

2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline exhibits potent inhibition of CDK9 (IC₅₀ = 7 nM), a kinase critical for RNA polymerase II-mediated transcription. By binding to the ATP pocket, it disrupts phosphorylation of the C-terminal domain (CTD), leading to downregulation of anti-apoptotic proteins like Mcl-1 .

Table 1: Selectivity Profile Against Kinases

| Kinase | IC₅₀ (nM) | Selectivity (Fold vs. CDK9) |

|---|---|---|

| CDK9 | 7 | 1 |

| CDK2 | 560 | 80 |

| CDK4 | >1,000 | >142 |

Apoptosis Induction

In chronic lymphocytic leukemia (CLL) cells, the compound reduces Mcl-1 expression by >80% within 6 hours, triggering caspase-3 activation and apoptosis. The therapeutic window exceeds 30-fold compared to normal lymphocytes .

Structure-Activity Relationships (SAR)

Modifications to the pyrimidine and thiazole rings significantly impact potency and selectivity:

Pyrimidine C5 Substitutions

-

Cyanide (-CN): Enhances CDK9 affinity by forming hydrogen bonds with Lys48 (IC₅₀ = 7 nM) .

-

Hydroxyl (-OH): Reduces potency due to steric clashes (IC₅₀ = 120 nM) .

Thiazole C4 Modifications

-

Methyl (-CH₃): Optimal for hydrophobic interactions with Phe103 (CDK9 gatekeeper) .

-

Phenyl (-C₆H₅): Decreases selectivity by engaging CDK2’s larger ATP pocket .

Therapeutic Applications and Preclinical Data

Anticancer Efficacy

In xenograft models of CLL, daily oral administration (10 mg/kg) reduces tumor volume by 70% over 21 days without hematological toxicity . Synergy with Bcl-2 inhibitors (e.g., venetoclax) enhances apoptosis in resistant cells .

Pharmacokinetics

-

Bioavailability: 58% (oral) in murine models

-

Half-life: 4.2 hours

-

Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites

Comparison with Analogous CDK Inhibitors

Table 2: Benchmarking Against Clinical-Stage CDK Inhibitors

| Compound | CDK9 IC₅₀ (nM) | Selectivity (CDK9/CDK2) | Clinical Status |

|---|---|---|---|

| 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline | 7 | 80 | Preclinical |

| Dinaciclib | 1 | 4 | Phase III |

| Flavopiridol | 10 | 2 | Approved (CLL) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume